N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group, a methoxyethyl group, and a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the sulfamoyl and methoxyethyl groups under controlled conditions. Common reagents used in these reactions include sulfuryl chloride, methoxyethyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-pressure reactors to ensure efficient and consistent production. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride for sulfonation, methoxyethyl chloride for alkylation, and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(butan-2-ylsulfamoyl)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide include:
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Fluorine compounds: Known for their unique chemical properties and applications in various fields.
Oxaliplatin related compounds: Used in medicinal chemistry for their anticancer properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O4S2 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-4-15(2)22-28(24,25)17-11-9-16(10-12-17)21-20(23)18-7-5-6-8-19(18)27-14-13-26-3/h5-12,15,22H,4,13-14H2,1-3H3,(H,21,23) |
InChI Key |
AOSHRCPSSRPQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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